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Compound of Interest

Compound Name:
2-Bromo-5-

(trifluoromethyl)phenylacetonitrile

CAS No.: 732306-26-2

Cat. No.: B3038082 Get Quote

Comparative Mass Spectrometry Profiling of Irreversible EGFR Inhibitors: WZ3146 (CAS

732306-26-2) vs. Third-Generation Alternatives

Executive Summary
CAS 732306-26-2, chemically known as WZ3146, is a potent, irreversible EGFR tyrosine

kinase inhibitor (TKI) designed to target the T790M resistance mutation. While structurally

related to clinical standards like Osimertinib (Tagrisso) and Rociletinib, WZ3146 possesses

unique structural motifs—specifically a chlorinated pyrimidine core and a phenoxy-linked

acrylamide warhead—that yield a distinct mass spectrometry (MS) fingerprint.

This guide provides a technical breakdown of the MS/MS fragmentation patterns of WZ3146,

contrasting them with major clinical alternatives to assist bioanalytical scientists in metabolite

identification, pharmacokinetic (PK) profiling, and purity assessment.

Chemical Identity & Structural Basis for
Fragmentation
Understanding the fragmentation logic requires a precise structural definition. Unlike

Osimertinib, which utilizes an indole core, WZ3146 is built on a pyrimidine scaffold.
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Feature WZ3146 (CAS 732306-26-2)
Osimertinib (CAS 1421373-

65-0)

Core Scaffold
5-Chloro-2,4-

diaminopyrimidine
Indole

Covalent Warhead
Acrylamide (attached via

phenoxy linker)

Acrylamide (attached via

phenyl linker)

Solubilizing Group N-Methylpiperazine
N,N,N'-

Trimethylethylenediamine

Molecular Formula C₂₄H₂₅ClN₆O₂ C₂₈H₃₃N₇O₂

Monoisotopic Mass 464.17 Da 499.27 Da

[M+H]⁺ Precursor m/z 465.2 m/z 500.3

Isotopic Signature
Distinct Cl pattern (³⁵Cl:³⁷Cl ≈

3:1)
No halogen pattern

Experimental Protocol: LC-MS/MS Profiling
To replicate the fragmentation data described below, the following self-validating protocol is

recommended. This workflow ensures that source-induced fragmentation is minimized while

maximizing product ion generation in the collision cell.

Liquid Chromatography Conditions
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm,

1.7 µm.

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 5 minutes. (Rapid elution is preferred for hydrophobic TKIs).

Mass Spectrometry Parameters (ESI+)
Ionization: Electrospray Ionization (ESI) in Positive Mode.
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Source Voltage: +3.5 kV.

Collision Energy (CE): Stepped CE (20, 35, 50 eV) is critical to observe both the fragile

acrylamide loss and the stable core fragments.

Scan Mode: Product Ion Scan (MS2) of m/z 465.2.

Deep Dive: WZ3146 Fragmentation Pathway
The MS/MS spectrum of WZ3146 is characterized by three primary cleavage zones: the

Acrylamide Warhead, the Piperazine Tail, and the Ether Linkage.

The Chlorine Signature (Pre-Fragmentation)
Before fragmentation, the precursor ion m/z 465.2 must be validated by its isotopic envelope.

The presence of a chlorine atom at the 5-position of the pyrimidine ring creates a diagnostic

M+2 peak at m/z 467.2 with approximately 33% intensity of the base peak.

Observation: If your spectrum lacks the M+2 peak, the compound is not WZ3146 (likely a de-

chlorinated impurity or misidentified stock).

Primary Fragmentation Channels
Piperazine Ring Cleavage (Diagnostic Low Mass Ions): The N-methylpiperazine tail is the

most basic site and protonates readily. Under CID (Collision Induced Dissociation), this ring

fragments to yield:

m/z 70.1: The characteristic iminium ion formed by the cleavage of the piperazine ring.

m/z 113.1: The intact methylpiperazine cation (if charge retention switches).

Acrylamide Neutral Loss (Warhead Ejection): The amide bond connecting the acrylamide to

the phenyl ring is labile.

Transition: m/z 465.2 → m/z 394.2 (Loss of C₃H₃NO, Acrylamide neutral).

Significance: This confirms the presence of the covalent binding motif intact.
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Ether Linkage Breakage (Core Scaffold): High collision energy breaks the ether bond

between the pyrimidine and the acrylamidophenyl ring.

Fragment:m/z 299.1 (Chloropyrimidine-amine-phenyl-piperazine core).

Visualization of Fragmentation Logic
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Figure 1: Predicted MS/MS fragmentation pathway of WZ3146 under electrospray ionization.

Comparative Performance: WZ3146 vs. Osimertinib
For researchers developing PK assays, distinguishing WZ3146 from Osimertinib is critical, as

cross-talk can occur if chromatography is insufficient.
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Parameter WZ3146 Osimertinib
differentiation

Strategy

Precursor Ion 465.2 500.3

Mass separation (35

Da) is sufficient for

low-res MS.

Isotope Pattern Cl present (M, M+2) No Cl (M only)

Use the 467.2

transition for

confirmation of

WZ3146 identity.

Key Product Ion m/z 70 (Piperazine)
m/z 72

(Dimethylamine tail)

m/z 70 vs 72 is the

primary low-mass

differentiator.

Core Fragment Pyrimidine-based Indole-based

High-mass fragments

are totally distinct due

to scaffold differences.

Polarity/RT
Moderate

Hydrophobicity
High Hydrophobicity

Osimertinib typically

elutes later on C18

columns due to the

indole core.

Selectivity in Complex Matrices
Protocol Tip: When analyzing plasma samples, monitor the 465.2 → 394.2 transition

(Acrylamide loss) for WZ3146. This is more specific than the generic piperazine fragment

(m/z 70), which is common to many drugs (e.g., Imatinib, Dasatinib).

Osimertinib Interference: Osimertinib does not produce an m/z 394 fragment, making this

transition highly selective for WZ3146.

References
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Context: The primary paper defining WZ3146 synthesis and structure.

Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M

resistance. Cancer Discovery, 4(9), 1046-1061.

Context: Provides the structural basis for comparing Osimertinib (AZD9291) with
pyrimidine-based inhibitors like WZ4002/WZ3146.

PubChem Database.Compound Summary for CID 46843658 (WZ3146). National Library of

Medicine.

Context: Verification of chemical formula (C24H25ClN6O2)

To cite this document: BenchChem. [Mass spectrometry fragmentation pattern of CAS
732306-26-2]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3038082#mass-spectrometry-fragmentation-pattern-
of-cas-732306-26-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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